Cas no 332175-19-6 ((2E)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile)

The compound (2E)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile exhibits unique structural features that contribute to its distinct properties. Its thiazole and furan rings confer significant chemical stability and reactivity, making it suitable for various applications in organic synthesis. This compound's electron-withdrawing groups enhance its overall reactivity, which is advantageous in multi-step synthesis pathways.
(2E)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile structure
332175-19-6 structure
商品名:(2E)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile
CAS番号:332175-19-6
MF:C16H8Cl2N2OS
メガワット:347.21852016449
CID:6208495
PubChem ID:5337867

(2E)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • (2E)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile
    • AE-848/34410001
    • BIM-0014021.P001
    • (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
    • CB08717
    • (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile
    • (E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
    • 332175-19-6
    • AKOS000550878
    • 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile
    • AB00075365-01
    • Cambridge id 5212304
    • F0291-0336
    • SMSF0004537
    • インチ: 1S/C16H8Cl2N2OS/c17-13-4-3-10(7-14(13)18)15-9-22-16(20-15)11(8-19)6-12-2-1-5-21-12/h1-7,9H/b11-6+
    • InChIKey: VILJCXTVBGMJEZ-IZZDOVSWSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C1=CSC(/C(/C#N)=C/C2=CC=CO2)=N1)Cl

計算された属性

  • せいみつぶんしりょう: 345.9734394g/mol
  • どういたいしつりょう: 345.9734394g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 478
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

(2E)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0291-0336-15mg
(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
332175-19-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0291-0336-10mg
(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
332175-19-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0291-0336-5μmol
(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
332175-19-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0291-0336-20mg
(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
332175-19-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0291-0336-2μmol
(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
332175-19-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0291-0336-20μmol
(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
332175-19-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0291-0336-2mg
(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
332175-19-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0291-0336-3mg
(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
332175-19-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0291-0336-10μmol
(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
332175-19-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0291-0336-1mg
(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
332175-19-6 90%+
1mg
$54.0 2023-05-17

(2E)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile 関連文献

(2E)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrileに関する追加情報

Compound Introduction: CAS No 332175-19-6 and (2E)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile

The compound with the CAS No 332175-19-6 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. Its molecular structure, characterized by a complex arrangement of heterocyclic rings and functional groups, positions it as a promising candidate for further exploration in drug discovery and development. The (2E)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile moiety is particularly noteworthy due to its unique combination of aromatic and heterocyclic components, which suggests potential interactions with biological targets.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel therapeutic agents derived from complex organic molecules. The compound in question belongs to a class of compounds that exhibit structural features similar to those found in several bioactive molecules. Specifically, the presence of a thiazole ring and a nitrile group is reminiscent of many pharmacologically relevant structures. Thiazole derivatives, for instance, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The integration of these structural motifs into a single molecule opens up avenues for designing compounds with enhanced biological activity.

The (3,4-dichlorophenyl) substituent in the molecular framework adds another layer of complexity and potential functionality. Chlorinated aromatic rings are commonly found in pharmaceuticals due to their ability to modulate electronic properties and improve binding affinity to biological targets. The (furan-2-yl) group further enriches the structural diversity, introducing another heterocyclic component that can participate in various non-covalent interactions within biological systems. This combination of structural elements makes the compound an intriguing subject for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of novel compounds with greater accuracy. By leveraging these tools, scientists have been able to identify potential binding sites and interaction modes for the compound (2E)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile on various biological targets. These studies have hinted at its potential as an inhibitor of certain enzymes and receptors involved in inflammatory pathways. Such findings are crucial for guiding experimental efforts aimed at validating these predictions.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions to ensure high yield and purity. Techniques such as cross-coupling reactions, cyclization processes, and functional group transformations are employed to construct the desired molecular framework. Each step in the synthesis is meticulously optimized to minimize side reactions and maximize the formation of the target product.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure, confirming that the synthesized product matches the intended design. Additionally, X-ray crystallography may be employed to determine the three-dimensional structure of the compound at an atomic level, offering insights into its conformational preferences and potential interactions with other molecules.

The biological evaluation of CAS No 332175-19-6 is conducted through a series of in vitro assays designed to assess its interaction with specific biological targets. These assays may include enzyme inhibition studies, receptor binding assays, and cell-based assays to evaluate cytotoxicity and other relevant pharmacological effects. The results from these studies provide valuable data on the compound's potential therapeutic applications and help prioritize it for further development.

In conclusion, the compound identified by CAS No 332175-19-6 represents a significant advancement in pharmaceutical research. Its unique structural features, derived from the (2E)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile core, make it a promising candidate for further exploration in drug discovery. With ongoing research focused on understanding its biological activity and optimizing its synthetic route, this compound holds great potential for contributing to the development of novel therapeutic agents.

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